2,4-Nonadiene
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Overview
Description
2,4-Nonadiene: is an organic compound with the molecular formula C9H16 . It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Nonadiene can be synthesized through several methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions typically involve the use of phosphonium ylides or phosphonate esters, respectively, to form the desired diene structure. The reaction conditions often require a base such as sodium hydride or potassium tert-butoxide and are carried out in solvents like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve the catalytic dehydrogenation of nonane or the selective hydrogenation of nonyne. These processes are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Nonadiene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or diols, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield nonane.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to the formation of halogenated or hydroxylated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or platinum are employed in hydrogenation reactions.
Substitution: Halogens (e.g., bromine) or hydrohalic acids (e.g., hydrochloric acid) are used for electrophilic addition.
Major Products:
Oxidation: Epoxides, diols
Reduction: Nonane
Substitution: Halogenated or hydroxylated nonadienes
Scientific Research Applications
2,4-Nonadiene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.
Biology: Research has explored its role in the biosynthesis of natural products and its potential as a biomarker for certain metabolic processes.
Medicine: Studies have investigated its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 2,4-Nonadiene involves its interaction with various molecular targets and pathways. In oxidation reactions, it forms reactive intermediates such as epoxides, which can further react to form more stable products. The conjugated diene structure allows for resonance stabilization, making it more reactive towards electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a shorter carbon chain.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
2,4-Hexadiene: A shorter-chain analog of 2,4-Nonadiene with similar chemical properties.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility. Its distinct aroma also sets it apart from other dienes, making it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
56700-78-8 |
---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
(5E,7E)-dodeca-5,7-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h9-12H,3-8H2,1-2H3/b11-9+,12-10+ |
InChI Key |
ZARLDNIZTZBEDV-WGDLNXRISA-N |
SMILES |
CCCCC=CC=CC |
Isomeric SMILES |
CCCC/C=C/C=C/CCCC |
Canonical SMILES |
CCCCC=CC=CCCCC |
density |
0.745-0.763 |
physical_description |
Colourless liquid, Petroleum aroma |
Pictograms |
Flammable |
solubility |
Practically insoluble to insoluble Slightly Soluble (in ethanol) |
Origin of Product |
United States |
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